molecular formula C13H25N B13070341 4-Cyclohexyl-2,6-dimethylpiperidine

4-Cyclohexyl-2,6-dimethylpiperidine

Cat. No.: B13070341
M. Wt: 195.34 g/mol
InChI Key: YUIJTCJCPGOFSQ-UHFFFAOYSA-N
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Description

4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the piperidine ring. This structural configuration imparts unique chemical and biological properties to the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclohexyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and biological properties .

Biological Activity

4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclohexyl group and two methyl groups attached to the piperidine ring, which contributes to its distinct chemical and biological characteristics.

Property Value
Molecular FormulaC13H25N
Molecular Weight195.34 g/mol
IUPAC NameThis compound
InChIInChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3
InChI KeyYUIJTCJCPGOFSQ-UHFFFAOYSA-N
Canonical SMILESCC1CC(CC(N1)C)C2CCCCC2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can undergo protonation, facilitating the cleavage of the C–N bond, which is crucial for its biological effects. Its structural configuration allows it to interact with specific receptors and enzymes, which may lead to diverse pharmacological outcomes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of antimicrobial agents.
  • Anticancer Potential : Its structural similarity to other pharmacologically active piperidines has led researchers to investigate its potential as an anticancer agent. Studies are ongoing to evaluate its efficacy against various cancer cell lines.
  • Neuropeptide Y Receptor Antagonism : There is emerging evidence that derivatives of piperidine compounds can act as neuropeptide Y (NPY) receptor antagonists, which may have implications for obesity treatment by modulating appetite regulation .

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives similar to this compound:

  • Opioid Receptor Antagonists : Research on related piperidine compounds has revealed their potential as opioid receptor antagonists. For instance, N-substituted trans-3,4-dimethyl-piperidines have been shown to interact selectively with opioid receptors, impacting gastrointestinal motility and providing insights into pain management strategies .
  • Neuropeptide Y Y5-Receptor Antagonists : A study focusing on substituted piperidines demonstrated their ability to antagonize the Y5 receptor, which is implicated in appetite stimulation. This suggests that modifications to the piperidine structure can yield compounds with significant therapeutic potential against obesity .

Properties

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

IUPAC Name

4-cyclohexyl-2,6-dimethylpiperidine

InChI

InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3

InChI Key

YUIJTCJCPGOFSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1)C)C2CCCCC2

Origin of Product

United States

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